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molecular formula C8H9BrN2O2 B8356771 5-bromo-N,3-dimethyl-2-nitroaniline CAS No. 1639116-33-8

5-bromo-N,3-dimethyl-2-nitroaniline

Cat. No. B8356771
M. Wt: 245.07 g/mol
InChI Key: UZHXMAXLRQCDQP-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a solution of 5-bromo-N,3-dimethyl-2-nitroaniline (Step 85.1) (2.7 g, 11.02 mmol) in THF (100 mL) and MeOH (100 mL) was added Raney Nickel (189 mg, 2.203 mmol) and the resulting mixture was stirred under hydrogen atmosphere at RT for 16 hr. The reaction was filtered through a pad of Celite and the resulting filtrate was concentrated under reduced pressure to afford the title product (2.5 g, 10.56 mmol, 96% yield) as off-white solid. tR: 0.94 min (LC-MS 2); ESI-MS: 214 [M+H]+ (LC-MS 2).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([N+:10]([O-])=O)=[C:6]([CH:9]=1)[NH:7][CH3:8]>C1COCC1.CO.[Ni]>[Br:1][C:2]1[CH:9]=[C:6]([NH:7][CH3:8])[C:5]([NH2:10])=[C:4]([CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC=1C=C(C(=C(NC)C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
189 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under hydrogen atmosphere at RT for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)NC)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.56 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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